6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
Its molecular formula is C23H22F3N3O4S (molecular weight: 493.5 g/mol). The trifluoromethyl group enhances electron-withdrawing properties, likely influencing binding affinity and metabolic stability. While detailed physicochemical data (e.g., solubility, melting point) are unavailable in the provided evidence, its Smiles string (O=C(c1ccc(C(F)(F)F)cc1)N1CCN(S(=O)(=O)c2cc3c4c(c2)CCN4C(=O)CC3)CC1) highlights the integration of a sulfonamide bridge and a rigid tricyclic system.
Properties
IUPAC Name |
6-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O4S/c24-23(25,26)18-4-1-15(2-5-18)22(31)27-9-11-28(12-10-27)34(32,33)19-13-16-3-6-20(30)29-8-7-17(14-19)21(16)29/h1-2,4-5,13-14H,3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQEUPZMNTWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS Number: 946310-68-5) is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 493.5 g/mol. The structure features a trifluoromethyl group, a piperazine moiety, and a sulfonyl group, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl and sulfonyl groups exhibit notable antimicrobial properties. For instance, derivatives similar to our compound have been tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) in the range of 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .
Enzyme Inhibition
Studies have demonstrated that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, derivatives with trifluoromethyl groups showed moderate inhibition of AChE with IC50 values ranging from 27.04 to 106.75 µM . The presence of the sulfonyl group enhances the inhibitory effects, potentially making this compound a candidate for treating neurodegenerative diseases.
Anticancer Activity
The anticancer potential of compounds with similar structures has been explored extensively. In vitro studies revealed that several derivatives displayed IC50 values better than the reference drug Doxorubicin against various cancer cell lines, including A549 and HCT116 . Notably, compound 8 exhibited an IC50 of 22.4 µM against PACA2 cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of several derivatives containing trifluoromethyl groups. Compound 8 was identified as the most active with an MIC of 4.88 µg/mL against multiple strains .
- Enzyme Inhibition Studies : In a comparative analysis, derivatives were screened for their ability to inhibit AChE and BuChE. The most potent inhibitors were identified as those with longer alkyl chains attached to the hydrazine moiety .
- Cancer Cell Line Testing : A series of urea derivatives were tested against eight human cancer cell lines, showing promising results where compounds exhibited significant down-regulation of critical genes involved in cancer progression .
Data Tables
| Activity Type | Compound | IC50/ MIC | Target |
|---|---|---|---|
| Antibacterial | Compound 8 | 4.88 µg/mL | Bacillus mycoides, E. coli |
| AChE Inhibition | Various | 27.04 - 106.75 µM | Acetylcholinesterase |
| BuChE Inhibition | Various | 58.01 - 277.48 µM | Butyrylcholinesterase |
| Anticancer (PACA2) | Compound 8 | 22.4 µM | Cancer cell line |
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethyl group and a piperazine moiety, which are known to enhance biological activity and solubility. The unique azatricyclo structure contributes to its potential as a bioactive agent.
Molecular Formula
- C: 22
- H: 22
- F: 3
- N: 5
- O: 2
- S: 1
Structural Characteristics
The compound's structure allows for interactions with various biological targets, making it a candidate for further investigation in pharmacology.
Cancer Research
The compound has been evaluated for its potential as an anticancer agent. Studies indicate that similar compounds with piperazine linkers exhibit significant inhibitory activity against various cancer cell lines, including those resistant to conventional therapies. For instance, compounds with structural similarities have shown IC50 values in the sub-micromolar range against Bcr-Abl positive leukemic cells .
Protein Kinase Inhibition
Research suggests that the compound may modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis. Compounds designed with similar frameworks have been reported to inhibit specific kinases involved in cancer progression .
Antimicrobial Activity
Preliminary studies indicate that derivatives of this class of compounds may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The presence of the trifluoromethyl group is often associated with increased potency against microbial strains .
Neuropharmacology
The piperazine component of the molecule is known for its neuroactive properties. Research into related compounds has shown promise in treating neurological disorders by acting on serotonin receptors and other neurotransmitter systems .
Case Study 1: Anticancer Activity
A series of experiments conducted on structurally related compounds demonstrated their effectiveness in inhibiting cell growth in vitro. The study highlighted that modifications to the piperazine ring significantly influenced the anticancer activity, suggesting that the compound could be optimized for better efficacy against specific cancer types.
Case Study 2: Kinase Inhibition Profile
A detailed analysis of kinase inhibition revealed that certain analogs of this compound exhibited selective inhibition against specific kinases involved in cancer signaling pathways. This selectivity is crucial for reducing off-target effects and enhancing therapeutic outcomes.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Hypothesized Pharmacological Differences
- Lipophilicity : The CF3 group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the CH3 (logP ~2.8) and F (logP ~2.5) analogs, which may improve blood-brain barrier penetration.
- Binding Affinity : The strong electron-withdrawing nature of CF3 could enhance interactions with aromatic residues in enzyme active sites (e.g., kinases or GPCRs), though empirical data are lacking.
Preparation Methods
Cyclization of Enaminone Precursors
Enaminone derivatives undergo thermal or acid-catalyzed cyclization to form the bicyclic intermediate. For example, heating N-allyl-2-cyanoacetamide in acetic anhydride yields the tricyclic lactam after ketone formation.
Palladium-Mediated Coupling
Aryl halides tethered to cyclic amines participate in intramolecular Heck reactions. For instance, 8-bromo-1-azabicyclo[4.3.0]non-7-ene reacts with Pd(PPh₃)₄ and triethylamine in DMF at 120°C to form the fused tricyclic system.
Table 1 : Optimization of Tricyclic Core Synthesis
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thermal cyclization | Ac₂O, 140°C, 6h | 62 | |
| Heck cyclization | Pd(PPh₃)₄, Et₃N, DMF, 120°C | 78 | |
| Photochemical cycloaddition | UV light, CH₂Cl₂, 24h | 45 |
Introduction of the sulfonyl group to the piperazine ring is achieved via nucleophilic substitution or Mitsunobu reaction.
Direct Sulfonylation
Reaction of the tricyclic amine with piperazine-1-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base affords the sulfonamide derivative. However, steric hindrance from the tricyclic system often necessitates elevated temperatures (50–60°C) and extended reaction times (12–24h).
Mitsunobu Coupling
For hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF improves yields. A representative procedure involves:
-
Dissolving the tricyclic alcohol (1 eq) and piperazine (1.2 eq) in THF.
-
Adding DEAD (1.5 eq) and PPh₃ (1.5 eq) at 0°C.
Key Observation : Sulfonylation yields drop significantly (>20%) if the tricyclic core contains electron-withdrawing groups due to reduced nucleophilicity of the amine.
Acylation with 4-(Trifluoromethyl)benzoyl Chloride
The final step involves coupling the piperazine sulfonamide with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions:
Standard Acylation Protocol
Microwave-Assisted Acylation
Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 92% yield compared to 78% under conventional heating.
Table 2 : Acylation Efficiency Under Varied Conditions
| Condition | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional (25°C) | 4h | 78 | 95 |
| Microwave (100°C) | 0.5h | 92 | 98 |
| Ultrasound (40 kHz) | 2h | 85 | 97 |
Critical Challenges and Optimization Strategies
Steric Hindrance in Sulfonylation
The tricyclic core’s bridged structure impedes sulfonyl group incorporation. Solutions include:
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group promotes hydrolysis under basic conditions. Mitigation involves:
-
Strict anhydrous conditions during acylation.
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Use of scavengers like molecular sieves to absorb generated HCl.
Analytical Characterization
Spectroscopic Data
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : Optimization involves multi-step protocols with stringent control of reaction conditions. For example:
- Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions (e.g., decomposition of the piperazine-sulfonyl intermediate) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for coupling reactions to enhance solubility of intermediates .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate high-purity crystals (>97%) .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor reaction progress using TLC .
Q. What spectroscopic and crystallographic methods are recommended to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., trifluoromethylbenzoyl and azatricyclo moieties). Anomalies in aromatic proton splitting may indicate regiochemical inconsistencies .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] peak) and detect sulfonyl or carbonyl fragmentation patterns .
- X-ray Crystallography : Resolve the azatricyclo core’s stereochemistry and validate sulfonyl-piperazine linkage geometry (e.g., bond angles ≤109.5°) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors/enzymes associated with the compound’s structural analogs (e.g., serotonin receptors for piperazine derivatives or kinases for sulfonamide moieties) .
- Assay Types :
- In vitro: Radioligand binding assays (e.g., H-labeled competitors for receptor affinity studies) .
- Cell-based: Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
- Positive Controls : Include known inhibitors (e.g., ketanserin for 5-HT receptor assays) to validate experimental conditions .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity be resolved?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Structural Analog Comparison : Synthesize derivatives lacking the trifluoromethylbenzoyl group to isolate the sulfonyl-piperazine moiety’s contribution to activity .
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetics and binding mode?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hydrophobic pockets accommodating the trifluoromethyl group) .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP (target ≤3.5), CYP450 inhibition risks, and blood-brain barrier permeability .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD ≤2.0 Å indicates stable binding) .
Q. How can researchers address discrepancies in spectral data during structural characterization?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping peaks caused by slow conformational exchange (e.g., piperazine ring puckering) by acquiring spectra at elevated temperatures (e.g., 40°C) .
- Isotopic Labeling : Introduce F or N labels to enhance signal clarity in crowded regions (e.g., trifluoromethyl or piperazine groups) .
- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and resolve disorder in the azatricyclo core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
